

Application Notes and Protocols: *cis*-Dichlorobis(triethylphosphine)platinum(II) in Hydrosilylation

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Compound of Interest

	<i>cis</i> -
Compound Name:	<i>Dichlorobis(triethylphosphine)platinum(II)</i>
Cat. No.:	B081013

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ***cis*-dichlorobis(triethylphosphine)platinum(II)** as a catalyst in hydrosilylation reactions. This document includes the theoretical background, experimental protocols for the hydrosilylation of alkenes and alkynes, and representative data.

Introduction

Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond (such as a carbon-carbon double or triple bond), is a fundamental reaction in organosilicon chemistry. This process is of paramount importance in both academic research and industrial applications, including the synthesis of fine chemicals, pharmaceuticals, and the production of silicone polymers. Platinum complexes are among the most effective catalysts for this transformation. ***cis*-Dichlorobis(triethylphosphine)platinum(II)**, a specific platinum(II) complex, can serve as a catalyst precursor for these reactions.

The general scheme for the platinum-catalyzed hydrosilylation of alkenes and alkynes is depicted below:

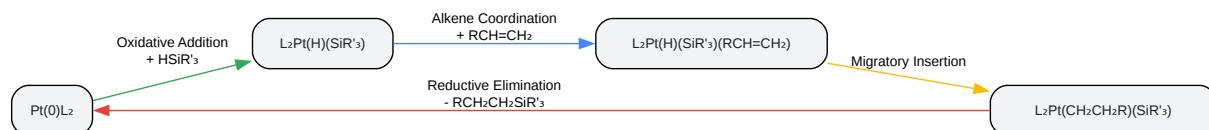
Hydrosilylation of an Alkene: $R-CH=CH_2 + H-SiR'^3 \xrightarrow{-(cis-PtCl_2(PEt_3)_2)} R-CH_2-CH_2-SiR'^3$

Hydrosilylation of an Alkyne: $R-C\equiv CH + H-SiR'^3 \xrightarrow{-(cis-PtCl_2(PEt_3)_2)} R-CH=CH-SiR'^3$

Catalytic Mechanism: The Chalk-Harrod Mechanism

The most widely accepted mechanism for hydrosilylation catalyzed by platinum complexes is the Chalk-Harrod mechanism.^{[1][2]} This catalytic cycle involves the following key steps:

- Oxidative Addition: The hydrosilane oxidatively adds to the platinum(0) center, which is typically formed in situ from the platinum(II) precursor, to form a platinum(II) hydride-silyl complex.
- Olefin/Alkyne Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the platinum center.
- Migratory Insertion: The coordinated alkene or alkyne inserts into the platinum-hydride bond. This step determines the regioselectivity of the reaction.
- Reductive Elimination: The final product is released through reductive elimination, regenerating the active platinum(0) catalyst.



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Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

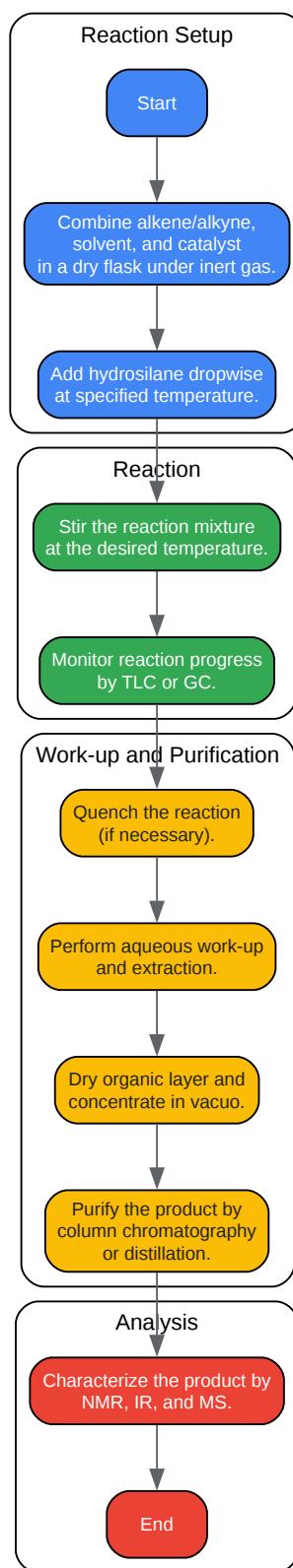
Experimental Protocols

The following are generalized protocols for the hydrosilylation of an alkene and an alkyne using **cis-dichlorobis(triethylphosphine)platinum(II)** as the catalyst. These protocols are based on

typical conditions reported for similar platinum-phosphine catalysts. Researchers should optimize these conditions for their specific substrates and silanes.

3.1. General Experimental Workflow

The general workflow for a catalytic hydrosilylation reaction is outlined below.



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Caption: General workflow for a hydrosilylation experiment.

3.2. Protocol for Hydrosilylation of 1-Octene with Triethoxysilane

Materials:

- **cis-Dichlorobis(triethylphosphine)platinum(II)**
- 1-Octene
- Triethoxysilane
- Anhydrous toluene
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

- To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a condenser, add **cis-dichlorobis(triethylphosphine)platinum(II)** (0.001 mmol, 0.5 mg).
- Add anhydrous toluene (5 mL) to dissolve the catalyst.
- Add 1-octene (1.0 mmol, 112 mg, 0.156 mL).
- Heat the solution to the desired reaction temperature (e.g., 80 °C).
- Slowly add triethoxysilane (1.1 mmol, 181 mg, 0.205 mL) dropwise to the reaction mixture.
- Stir the reaction mixture at 80 °C and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the desired triethoxyoctylsilane.

3.3. Protocol for Hydrosilylation of Phenylacetylene with Triethylsilane

Materials:

- **cis-Dichlorobis(triethylphosphine)platinum(II)**
- Phenylacetylene
- Triethylsilane
- Anhydrous tetrahydrofuran (THF)
- Standard glassware for inert atmosphere reactions

Procedure:

- In a dry, argon-flushed Schlenk tube equipped with a magnetic stir bar, dissolve **cis-dichlorobis(triethylphosphine)platinum(II)** (0.005 mmol, 2.5 mg) in anhydrous THF (3 mL).
- Add phenylacetylene (1.0 mmol, 102 mg, 0.110 mL).
- Stir the solution at room temperature.
- Add triethylsilane (1.2 mmol, 140 mg, 0.191 mL) to the mixture.
- Continue stirring at room temperature and monitor the reaction by GC-MS. The reaction typically produces a mixture of α , β -(E), and β -(Z) isomers.
- Once the starting material is consumed, remove the solvent in vacuo.
- The crude product can be purified by column chromatography on silica gel to separate the isomers if desired.

Data Presentation

The following tables present illustrative data for the hydrosilylation reactions. Please note that specific experimental data for **cis-dichlorobis(triethylphosphine)platinum(II)** is limited in the reviewed literature; therefore, these tables are representative examples based on similar platinum-phosphine catalysts.

Table 1: Hydrosilylation of 1-Octene with Various Silanes Catalyzed by a Platinum-Phosphine Complex

Entry	Silane	Temperature (°C)	Time (h)	Conversion (%)	Product(s)
1	Triethoxysilane	80	4	>95	1-Triethoxysilyloctane
2	Triethylsilane	80	6	>95	1-Triethylsilyloctane
3	Phenylsilane	60	8	90	1-Phenylsilyloctane
4	Methyldiethoxysilane	80	5	>95	1-(Methyldiethoxysilyl)octane

Table 2: Hydrosilylation of Phenylacetylene with Triethylsilane

Entry	Catalyst Loading (mol%)	Temperature (°C)	Time (h)	Conversion (%)	α : β-(E) : β-(Z) Ratio
1	0.1	25 (RT)	12	85	15 : 80 : 5
2	0.1	60	4	>98	20 : 75 : 5
3	0.5	25 (RT)	6	92	18 : 78 : 4
4	0.5	60	2	>98	22 : 72 : 6

Safety and Handling

- **cis-Dichlorobis(triethylphosphine)platinum(II)** is a platinum compound and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.

- Hydrosilylation reactions can be exothermic, especially on a larger scale. Proper temperature control is essential.
- Hydrosilanes are flammable and may be moisture-sensitive. Handle under an inert atmosphere.
- Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Disclaimer: The experimental protocols and data presented in these application notes are for illustrative purposes and are based on general knowledge of similar catalytic systems. Researchers should conduct their own optimization and safety assessments for any new reaction.

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References

- 1. mdpi.com [mdpi.com]
- 2. Selective hydrosilylation of allyl chloride with trichlorosilane - PMC [pmc.ncbi.nlm.nih.gov]
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